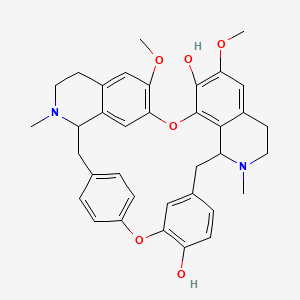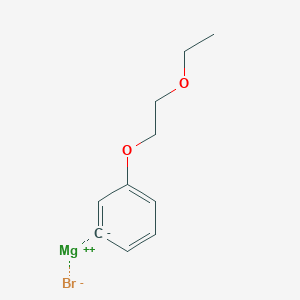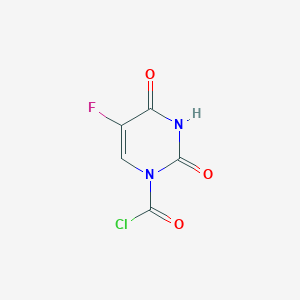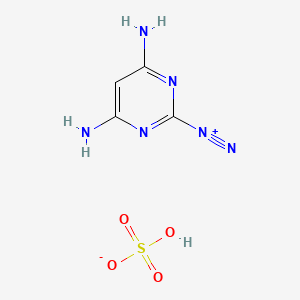![molecular formula C10H14Cl2O3Si B13421724 [4-(Dichloromethyl)phenyl]-trimethoxysilane](/img/structure/B13421724.png)
[4-(Dichloromethyl)phenyl]-trimethoxysilane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[4-(Dichloromethyl)phenyl]-trimethoxysilane is an organosilicon compound that features a phenyl ring substituted with a dichloromethyl group and a trimethoxysilane group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [4-(Dichloromethyl)phenyl]-trimethoxysilane typically involves the reaction of 4-(dichloromethyl)phenylmagnesium bromide with trimethoxysilane. The reaction is carried out under an inert atmosphere, such as nitrogen or argon, to prevent moisture from interfering with the reaction. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to enhance the efficiency and scalability of the process. The use of catalysts and optimized reaction conditions can further improve the yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
[4-(Dichloromethyl)phenyl]-trimethoxysilane can undergo various chemical reactions, including:
Substitution Reactions: The dichloromethyl group can be substituted with other functional groups using appropriate reagents.
Hydrolysis: The trimethoxysilane group can be hydrolyzed to form silanols, which can further condense to form siloxanes.
Oxidation and Reduction: The phenyl ring and the dichloromethyl group can undergo oxidation and reduction reactions under suitable conditions.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium methoxide or potassium tert-butoxide can be used for substitution reactions.
Hydrolysis: Acidic or basic conditions can facilitate the hydrolysis of the trimethoxysilane group.
Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride can be employed.
Major Products Formed
Substitution Reactions: Products with different functional groups replacing the dichloromethyl group.
Hydrolysis: Silanols and siloxanes.
Oxidation and Reduction: Various oxidized or reduced derivatives of the original compound.
Scientific Research Applications
[4-(Dichloromethyl)phenyl]-trimethoxysilane has several applications in scientific research:
Material Science: It is used as a precursor for the synthesis of advanced materials, including polymers and nanocomposites.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex organic molecules.
Biology and Medicine: Research is ongoing to explore its potential use in drug delivery systems and as a functional material in biomedical devices.
Mechanism of Action
The mechanism of action of [4-(Dichloromethyl)phenyl]-trimethoxysilane involves its ability to form covalent bonds with other molecules through its reactive trimethoxysilane group. This reactivity allows it to interact with various molecular targets, including organic and inorganic substrates. The dichloromethyl group can also participate in chemical reactions, further enhancing the compound’s versatility.
Comparison with Similar Compounds
Similar Compounds
Phenyltrimethoxysilane: Lacks the dichloromethyl group, making it less reactive in certain substitution reactions.
4-(Chloromethyl)phenyltrimethoxysilane: Contains a chloromethyl group instead of a dichloromethyl group, resulting in different reactivity and applications.
Uniqueness
The presence of both the dichloromethyl group and the trimethoxysilane group in [4-(Dichloromethyl)phenyl]-trimethoxysilane makes it a unique compound with a wide range of reactivity and potential applications. Its ability to undergo various chemical reactions and form strong bonds with different substrates sets it apart from similar compounds.
Properties
Molecular Formula |
C10H14Cl2O3Si |
|---|---|
Molecular Weight |
281.20 g/mol |
IUPAC Name |
[4-(dichloromethyl)phenyl]-trimethoxysilane |
InChI |
InChI=1S/C10H14Cl2O3Si/c1-13-16(14-2,15-3)9-6-4-8(5-7-9)10(11)12/h4-7,10H,1-3H3 |
InChI Key |
AHRQFLMNBCIWBE-UHFFFAOYSA-N |
Canonical SMILES |
CO[Si](C1=CC=C(C=C1)C(Cl)Cl)(OC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


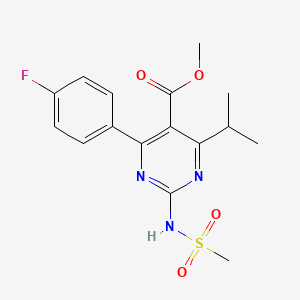
![(S)-1-(5-Fluoro-1H-benzo[d]imidazol-1-yl)propan-2-ol](/img/structure/B13421650.png)







